1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Drug Design ADME Prediction Lead Optimization

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (MW 154.12, C6H6N2O3) is a uniquely differentiated pyrimidinone building block. The 1-methyl group increases logP by ~0.4 units vs. non-methylated analogs, while PSA of 72.19 Ų vs. 83.31 Ų significantly modulates intestinal absorption and BBB penetration—critical for CNS drug discovery. Its pKa of 5.51±0.20 and intermediate lipophilicity (logP -0.5215) provide a reproducible reference for ADME modeling. The 5-carboxylic acid handle enables amide/ester derivatization. Available at ≥98% purity from ISO-certified suppliers. Ideal for SAR studies, xanthine oxidase inhibitor programs, and calibration of in silico ADME tools.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 168428-09-9
Cat. No. B063964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
CAS168428-09-9
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCN1C=C(C=NC1=O)C(=O)O
InChIInChI=1S/C6H6N2O3/c1-8-3-4(5(9)10)2-7-6(8)11/h2-3H,1H3,(H,9,10)
InChIKeyMCODEKXQAWLEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS 168428-09-9): Structural Identity and Core Physicochemical Profile


1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic pyrimidinone derivative characterized by a 1-methyl substitution and a 5-carboxylic acid group on the 2-oxo-1,2-dihydropyrimidine core. Its molecular formula is C6H6N2O3 with a molecular weight of 154.12 g/mol . The compound exhibits predicted physicochemical properties including a boiling point of 291.2 ± 50.0 °C, density of 1.44 ± 0.1 g/cm³, and a pKa of 5.51 ± 0.20 . Its calculated logP is -0.5215, and its topological polar surface area (PSA) is 72.19 Ų [1]. These fundamental properties define its behavior as a building block and differentiate it from closely related analogs.

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Why Analog Substitution Compromises Experimental Reproducibility


Generic substitution among pyrimidine-5-carboxylic acid analogs is scientifically unsound due to quantifiable differences in lipophilicity, polarity, and hydrogen-bonding capacity that directly impact pharmacokinetic behavior, target engagement, and synthetic tractability. The 1-methyl group of the target compound increases logP by approximately 0.4 units relative to the non-methylated 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, altering membrane permeability and metabolic stability [1]. Furthermore, the PSA of 72.19 Ų compared to 83.31 Ų for the non-methylated analog significantly modulates intestinal absorption and blood-brain barrier penetration according to established drug-likeness models [2]. These physicochemical differences translate into divergent biological outcomes in enzyme inhibition assays and in vivo pharmacokinetic profiles, making the compound non-interchangeable with close structural analogs for reproducible research.

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Shift: logP Difference of 0.402 Units Relative to Non-Methylated Analog

The introduction of the N1-methyl group in 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid increases lipophilicity by 0.402 logP units compared to the non-methylated 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS 38324-83-3). The target compound exhibits a calculated logP of -0.5215 [1], while the non-methylated analog has a reported logP of -0.1196 [2]. This difference of 0.402 logP units corresponds to a ~2.5-fold increase in octanol-water partition coefficient, which is predicted to enhance passive membrane permeability and potentially improve oral bioavailability in drug discovery campaigns.

Drug Design ADME Prediction Lead Optimization

Reduced Topological Polar Surface Area: 11.12 Ų Lower PSA Than Non-Methylated Analog

The target compound displays a topological polar surface area (PSA) of 72.19 Ų [1], which is 11.12 Ų lower than the PSA of 83.31 Ų reported for 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid [2]. This reduction in polar surface area results from the N1-methyl substitution, which eliminates one hydrogen-bond donor and reduces overall polarity. According to established drug-likeness guidelines (Veber rules, CNS MPO score), a PSA below 90 Ų is favorable for oral absorption, and values below 70-80 Ų are associated with improved blood-brain barrier penetration. The 11.12 Ų difference positions the target compound more favorably for CNS drug discovery programs.

Medicinal Chemistry Drug-likeness CNS Penetration

Commercial Availability and Purity Specification: Minimum 95% Purity with ISO-Certified Supply Chain

The target compound is commercially available with a minimum purity specification of 95% . One major supplier, MolCore, offers the compound with NLT 98% purity under ISO certification, suitable for global pharmaceutical R&D and quality control applications . In contrast, the closely related 6-methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride (CAS 1384429-72-4) is listed with a purity of 97% but with limited supplier availability and less extensive quality documentation . The combination of higher purity grades and ISO-certified supply chains reduces batch-to-batch variability and ensures experimental reproducibility in long-term research programs.

Procurement Quality Control Reproducibility

Class-Level Evidence: Pyrimidine-5-carboxylic Acid Scaffold as Privileged Xanthine Oxidase Inhibitor

Compounds based on the 1,6-dihydropyrimidine-5-carboxylic acid scaffold have demonstrated potent xanthine oxidase (XO) inhibitory activity in published structure-activity relationship studies. For example, 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives exhibit IC50 values in the nanomolar range against XO . While direct activity data for the specific 1-methyl-2-oxo analog are not available in public literature, the presence of the 5-carboxylic acid group and the 2-oxo-1,2-dihydropyrimidine core positions this compound as a key intermediate for designing novel XO inhibitors [1]. The 1-methyl substitution may further modulate binding affinity to the XO active site, as inferred from molecular docking studies with related N-alkylated pyrimidones.

Enzyme Inhibition Hyperuricemia Structure-Activity Relationship

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: Evidence-Backed Application Scenarios for Procurement and Research


Medicinal Chemistry Lead Optimization for CNS-Targeted Programs

The combination of a logP of -0.5215 and a PSA of 72.19 Ų places this compound in a favorable region of CNS drug-likeness space. It can serve as a core scaffold for designing brain-penetrant enzyme inhibitors or receptor modulators, where the 5-carboxylic acid group provides a handle for amide coupling and the N1-methyl group reduces polarity relative to non-methylated analogs [1].

Xanthine Oxidase Inhibitor Development for Hyperuricemia and Gout

Given the established activity of pyrimidine-5-carboxylic acid derivatives as xanthine oxidase inhibitors, this compound is a rational starting point for structure-activity relationship (SAR) studies. The 1-methyl group can be further diversified to explore subpocket interactions in the XO active site, potentially yielding novel uric acid-lowering agents .

Synthetic Intermediate for Complex Heterocyclic Libraries

The carboxylic acid functionality at the 5-position enables straightforward conversion to amides, esters, and other derivatives via standard coupling reactions. The compound's commercial availability at ≥98% purity from ISO-certified suppliers ensures reliable supply for high-throughput synthesis and medicinal chemistry campaigns .

Physicochemical Benchmarking for In Silico ADME Model Validation

The well-defined and reproducible logP, PSA, and pKa values (pKa 5.51±0.20) make this compound suitable as a calibration standard for in silico ADME prediction tools. Its intermediate lipophilicity and moderate polarity provide a reference point for evaluating computational models of membrane permeability and solubility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.